4-(Cyclobutoxymethyl)-3-fluorobenzonitrile
CAS No.: 1249177-89-6
Cat. No.: VC2998052
Molecular Formula: C12H12FNO
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249177-89-6 |
|---|---|
| Molecular Formula | C12H12FNO |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | 4-(cyclobutyloxymethyl)-3-fluorobenzonitrile |
| Standard InChI | InChI=1S/C12H12FNO/c13-12-6-9(7-14)4-5-10(12)8-15-11-2-1-3-11/h4-6,11H,1-3,8H2 |
| Standard InChI Key | WTOHWMRKDOJYRQ-UHFFFAOYSA-N |
| SMILES | C1CC(C1)OCC2=C(C=C(C=C2)C#N)F |
| Canonical SMILES | C1CC(C1)OCC2=C(C=C(C=C2)C#N)F |
Introduction
Chemical Properties and Structure
4-(Cyclobutoxymethyl)-3-fluorobenzonitrile belongs to the class of fluoro-substituted benzonitriles, characterized by a benzene ring that contains both a nitrile group and a fluorine atom. The compound features a cyclobutyl ether substituent attached to the benzene ring, which contributes significantly to its chemical behavior and potential biological interactions.
Basic Identification Data
The compound is identified through several chemical designations and properties, presented in the following table:
| Property | Value |
|---|---|
| CAS Number | 1249177-89-6 |
| IUPAC Name | 4-(cyclobutyloxymethyl)-3-fluorobenzonitrile |
| Molecular Formula | C12H12FNO |
| Molecular Weight | 205.23 g/mol |
| PubChem Compound ID | 62140835 |
This combination of identifiers provides unambiguous reference points for researchers working with this compound across different chemical databases and literature sources.
Structural Characteristics
The structural configuration of 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile can be described using standardized chemical notation systems:
| Notation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H12FNO/c13-12-6-9(7-14)4-5-10(12)8-15-11-2-1-3-11/h4-6,11H,1-3,8H2 |
| Standard InChIKey | WTOHWMRKDOJYRQ-UHFFFAOYSA-N |
| SMILES | C1CC(C1)OCC2=C(C=C(C=C2)C#N)F |
| Canonical SMILES | C1CC(C1)OCC2=C(C=C(C=C2)C#N)F |
The structure contains several key functional groups that determine its reactivity profile: a nitrile group (C≡N), a fluorine substituent on the aromatic ring, and a cyclobutyl ether group. The fluorine atom is positioned ortho to the cyclobutoxymethyl group, creating a specific electronic distribution that influences the compound's interactions with biological targets.
Synthesis Methods
The synthesis of 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile typically follows multi-step processes that require specific reaction conditions and catalysts. These synthetic routes are designed to efficiently introduce the cyclobutoxymethyl group onto a fluorinated benzonitrile scaffold.
Common Synthetic Approaches
Standard synthesis methods for this compound often begin with fluoroanilines or benzonitriles as starting materials. The synthesis generally involves several key steps including halogenation, nucleophilic substitution, and cyclization reactions to construct the final molecule. Reaction conditions typically employ polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate the coupling reactions necessary to introduce the cyclobutyl moiety.
Reaction Conditions
The synthesis of 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile often requires specific conditions to achieve optimal yields and purity:
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Reactions are typically conducted under reflux conditions to promote the necessary coupling reactions
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Nitrogen or argon atmospheres may be employed to exclude moisture and oxygen, which can interfere with reaction pathways
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Palladium-based catalysts might be utilized for certain coupling reactions, similar to those seen in related compounds
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Temperature control is critical, with most reactions occurring between 50-80°C
These controlled conditions are essential for achieving high yields and minimizing the formation of unwanted byproducts that could complicate purification procedures.
Chemical Reactions and Interactions
The reactivity profile of 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile is shaped by its functional groups, which allow it to participate in a diverse range of chemical transformations.
Biological Interactions
In biological contexts, 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile exhibits interactions that are relevant to its therapeutic potential:
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The compound may interact with specific binding pockets within the CCR6 receptor, modulating its activity
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Metabolic transformations might convert the nitrile group to corresponding carboxylic acids or amines, which could exhibit their own pharmacological activity
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The lipophilic character conferred by the cyclobutyl group and fluorine substitution influences cellular penetration and distribution
These biological interactions form the foundation for the compound's potential therapeutic applications and guide further research into its pharmacological profile.
Comparison with Similar Compounds
The distinctive structural features of 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile differentiate it from related compounds in ways that may influence its biological activity and chemical behavior.
Structural Analogs
When compared to structural analogs, several key differences emerge:
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Non-fluorinated analogs generally exhibit lower metabolic stability and different lipophilicity profiles
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Compounds with larger cycloalkyl groups (such as cyclopentyl or cyclohexyl ethers) may demonstrate altered receptor binding characteristics due to different spatial arrangements
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Positional isomers with the fluorine or nitrile group at different positions on the aromatic ring show varying electronic distributions that affect reactivity and binding affinity
Pharmacological Distinctions
The pharmacological properties of 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile are distinct from related compounds due to its unique combination of a cyclobutyl group and a fluorinated aromatic system. This specific arrangement may confer selective binding to target receptors, potentially resulting in improved efficacy and reduced off-target effects compared to structural analogs.
Research Findings
Current research on 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile has revealed important insights into its behavior and potential applications.
Metabolic Stability
Studies have indicated that fluorinated compounds like 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile often exhibit altered metabolic pathways compared to their non-fluorinated counterparts. This difference can be attributed to several factors:
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The carbon-fluorine bond is more resistant to enzymatic cleavage
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Fluorination changes the electron distribution in the molecule, affecting recognition by metabolic enzymes
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The presence of fluorine can block metabolic "hot spots" that would otherwise be vulnerable to oxidative metabolism
These metabolic properties potentially confer advantages in drug development by extending half-life and improving bioavailability.
Receptor Interactions
Research into the compound's interactions with the CCR6 receptor has provided valuable insights:
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The spatial arrangement of the cyclobutoxy group appears to be important for receptor recognition
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The fluorine substitution likely contributes to binding affinity through both electronic effects and hydrogen bonding
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The nitrile group may serve as a hydrogen bond acceptor in the receptor binding pocket
These findings suggest specific structure-activity relationships that could guide the development of next-generation compounds with enhanced receptor selectivity and potency.
Future Directions
The current state of research on 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile points to several promising avenues for future investigation.
Mechanism of Action Studies
Further research is needed to fully elucidate the mechanism of action of 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile, particularly in its role as a CCR6 receptor modulator. Such studies might include:
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Crystal structure analyses of the compound bound to its target receptor
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Computational modeling to predict binding modes and energetics
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Site-directed mutagenesis experiments to identify critical receptor residues involved in binding
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Development of radiolabeled analogs for binding studies
These approaches would provide deeper insights into how the compound achieves its biological effects and could inform the design of improved analogs.
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